molecular formula C12H7F3N4O5S B4022797 methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate

methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate

Cat. No.: B4022797
M. Wt: 376.27 g/mol
InChI Key: FGHNRZKCFPLHQH-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate is a synthetic organic compound characterized by its unique structural components and functional groups. As a molecule featuring both nitro and trifluoromethyl groups, it finds various applications in research and industry due to its reactivity and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate typically involves the following key steps:

  • Starting Materials: Common starting materials include methyl 3-amino-5-nitrobenzoate and 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride.

  • Coupling Reaction: The initial step involves coupling the methyl 3-amino-5-nitrobenzoate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbonyl chloride in the presence of a base such as triethylamine, under an inert atmosphere.

  • Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane, at low temperatures to prevent side reactions and to improve yield.

Industrial Production Methods

For large-scale production, the process often involves:

  • Optimizing reaction conditions to ensure safety and efficiency.

  • Utilizing continuous flow reactors to increase throughput while maintaining control over reaction parameters.

  • Implementing rigorous purification steps such as recrystallization or column chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate can undergo various types of chemical reactions including:

  • Oxidation: Can be oxidized under strong oxidizing conditions, potentially affecting the nitro group.

  • Reduction: The nitro group can be selectively reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of acid.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: KMnO₄ or H₂O₂ in acidic medium.

  • Reduction: Tin(II) chloride in HCl.

  • Substitution: Nucleophiles such as thiols or amines in polar solvents under mild conditions.

Major Products

  • Oxidation: Products with higher oxidation states, potentially forming nitrobenzene derivatives.

  • Reduction: Methyl 3-amino-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate.

  • Substitution: Derivatives where the nitro or trifluoromethyl groups are substituted by nucleophiles.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology

Medicine

Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.

Industry

In industrial applications, it might be used in the development of novel materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. The presence of reactive groups allows it to form covalent or non-covalent interactions, which can inhibit or modify the function of these targets. For example, the nitro group can participate in redox reactions, potentially generating reactive intermediates that can affect biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitrobenzoate: Shares a similar core structure but lacks the thiadiazole moiety.

  • 5-(Trifluoromethyl)-1,3,4-thiadiazole derivatives: These compounds contain the same thiadiazole ring but with different substituents.

  • Benzamide derivatives: Featuring different substitutions on the benzene ring and carbonyl group.

Highlighting Uniqueness

Methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate is unique due to the combination of its functional groups, providing a distinct reactivity profile that makes it valuable for specialized applications in both scientific research and industrial processes.

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Properties

IUPAC Name

methyl 3-nitro-5-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O5S/c1-24-9(21)6-2-5(3-7(4-6)19(22)23)8(20)16-11-18-17-10(25-11)12(13,14)15/h2-4H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHNRZKCFPLHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate
Reactant of Route 3
methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate

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